Ethyl 2-amino-4-bromo-3,5-difluorobenzoate

Catalog No.
S14048417
CAS No.
M.F
C9H8BrF2NO2
M. Wt
280.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-4-bromo-3,5-difluorobenzoate

Product Name

Ethyl 2-amino-4-bromo-3,5-difluorobenzoate

IUPAC Name

ethyl 2-amino-4-bromo-3,5-difluorobenzoate

Molecular Formula

C9H8BrF2NO2

Molecular Weight

280.07 g/mol

InChI

InChI=1S/C9H8BrF2NO2/c1-2-15-9(14)4-3-5(11)6(10)7(12)8(4)13/h3H,2,13H2,1H3

InChI Key

IZWMBXVQFIBJPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1N)F)Br)F

Ethyl 2-amino-4-bromo-3,5-difluorobenzoate is an organic compound with the molecular formula C₉H₈BrF₂NO₂. It features a benzene ring substituted with an amino group, a bromine atom, and two fluorine atoms. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties and reactivity.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, allowing for the formation of various derivatives.
  • Reduction: The nitro group can be reduced to an amino group using agents like hydrogen gas in the presence of a palladium catalyst.
  • Ester Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, yielding 2-amino-4-bromo-3,5-difluorobenzoic acid and ethanol.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
  • Reduction: Hydrogen gas with palladium on carbon as a catalyst.
  • Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

While specific biological activities of ethyl 2-amino-4-bromo-3,5-difluorobenzoate have not been extensively documented, compounds with similar structures often exhibit significant biological interactions. The presence of amino and halogen substituents can enhance binding affinity to various biological targets, making it a candidate for further pharmacological studies. Its potential applications in medicinal chemistry suggest that it may modulate enzyme activity or receptor interactions.

2 amino 4 bromo 3 5 difluorobenzoic acid+ethanolacid catalystEthyl 2 amino 4 bromo 3 5 difluorobenzoate+water\text{2 amino 4 bromo 3 5 difluorobenzoic acid}+\text{ethanol}\xrightarrow{\text{acid catalyst}}\text{Ethyl 2 amino 4 bromo 3 5 difluorobenzoate}+\text{water}

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield through precise control of reaction parameters .

Ethyl 2-amino-4-bromo-3,5-difluorobenzoate has various applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Materials Science: The compound can be utilized in developing photoactive materials and molecular switches due to its electronic properties.
  • Organic Synthesis: It acts as an intermediate in synthesizing complex organic molecules, including agrochemicals and dyes .

The interaction studies involving ethyl 2-amino-4-bromo-3,5-difluorobenzoate focus on its ability to engage with biological targets. Its unique combination of functional groups may influence its binding affinity and selectivity toward enzymes or receptors. Further research is necessary to elucidate its specific mechanisms of action and potential therapeutic applications .

Ethyl 2-amino-4-bromo-3,5-difluorobenzoate can be compared with several similar compounds:

Compound NameKey Differences
Ethyl 2-amino-4,5-difluorobenzoateLacks the bromine atom; may exhibit different reactivity and applications.
Ethyl 4-bromo-3,5-difluorobenzoateLacks the amino group; affects potential medicinal uses.
Ethyl 2-amino-3-fluorobenzoateContains only one fluorine atom; alters physical properties and reactivity.
Ethyl 2-amino-5-bromo-3-fluorobenzoic acidDifferent positioning of substituents; may result in distinct biological activity.

These comparisons illustrate the unique aspects of ethyl 2-amino-4-bromo-3,5-difluorobenzoate due to its specific functional groups, contributing to its versatility in research and industrial applications .

Traditional Aromatic Substitution Approaches in Benzoate Derivatives

Aromatic substitution reactions form the foundation for constructing the benzoate core. The amino group at position 2 is typically introduced via nitration followed by reduction. For example, nitration of 3,5-difluorobenzoic acid derivatives under mixed acid conditions yields nitro intermediates, which are subsequently reduced to amines using catalytic hydrogenation or tin(II) chloride. The bromine atom at position 4 is introduced via electrophilic aromatic substitution (EAS), often employing bromine in the presence of Lewis acids like FeBr₃. However, competing fluorination and esterification demands careful sequential step planning to avoid premature functionalization.

A critical challenge lies in managing the directing effects of substituents. The electron-withdrawing fluorine atoms at positions 3 and 5 deactivate the ring, necessitating harsher EAS conditions. Conversely, the ester group at position 1 exerts a meta-directing influence, further complicating regiochemical outcomes.

Halogenation Strategies for Bromine and Fluorine Incorporation

Fluorine and bromine incorporation requires distinct methodologies due to differences in reactivity:

Fluorination Techniques

  • Electrophilic Fluorination: Direct fluorination using Selectfluor® or N-fluoropyridinium salts under anhydrous conditions achieves high yields but risks over-fluorination.
  • Balz-Schiemann Reaction: Diazotization of aniline precursors followed by thermal decomposition of tetrafluoroborate salts provides precise fluorination at activated positions.

Bromination Methods

  • Classic EAS: Bromine in acetic acid with FeBr₃ selectively brominates the para position relative to ester groups, as demonstrated in ethyl 2,5-difluorobenzoylformate synthesis (62% yield).
  • Sandmeyer Reaction: Converting amino groups to bromine via diazonium intermediates ensures positional fidelity, critical in polyhalogenated systems.

Table 1: Comparative Halogenation Conditions

HalogenMethodReagentTemperatureYield (%)
FBalz-SchiemannNaNO₂/HBF₄0–5°C68–72
BrSandmeyerCuBr/HBr25°C55–60
BrEASBr₂/FeBr₃40°C62

Esterification Techniques for Ethyl Group Functionalization

Esterification of the carboxylic acid precursor is typically achieved via:

  • Fischer Esterification: Refluxing 2-amino-4-bromo-3,5-difluorobenzoic acid with excess ethanol and H₂SO₄ (yields 70–75%).
  • Acyl Chloride Route: Converting the acid to its chloride (SOCl₂) followed by reaction with ethanol under basic conditions (85–90% yield).

Notably, the ethyl ester group enhances solubility in organic solvents, facilitating subsequent purification steps. However, competing hydrolysis under acidic or basic conditions necessitates neutral workup protocols.

Optimization of Regioselectivity in Polyhalogenated Systems

Regiochemical control in polyhalogenated aromatics requires strategic sequencing and protective group chemistry:

  • Directing Group Utilization: Temporary protection of the amino group as an acetyl or tert-butoxycarbonyl (Boc) derivative prevents undesired electrophilic attack during bromination.
  • Low-Temperature Halogenation: Conducting bromination at –40°C to 0°C minimizes kinetic side reactions, as seen in Grignard-mediated syntheses of difluorobenzoylformates.
  • Catalytic Enhancements: Chiral quinine derivatives or Schiff base catalysts improve selectivity in asymmetric halogenation, though applications to benzoates remain exploratory.

Key Consideration: The steric and electronic interplay between fluorine (strongly electron-withdrawing) and bromine (moderately electron-donating) necessitates computational modeling to predict substitution patterns. Density functional theory (DFT) studies reveal that fluorine’s ortho/para-directing effects dominate in trifluoromethylated systems, guiding synthetic planning.

Density Functional Theory Analysis of Halogen Bonding Interactions

Density functional theory calculations provide fundamental insights into the halogen bonding interactions exhibited by ethyl 2-amino-4-bromo-3,5-difluorobenzoate [1] [2] [3]. The compound's molecular structure, featuring both bromine and fluorine substituents, creates multiple sites for halogen bond formation through sigma-hole interactions [1] [2]. Computational studies reveal that bromine atoms in aromatic systems can participate in halogen bonding with binding energies ranging from 3.63 to 10.09 kilocalories per mole, depending on the acceptor molecule [3]. The presence of fluorine atoms at positions 3 and 5 significantly influences the electronic properties of the aromatic ring, creating regions of enhanced electrostatic potential that facilitate halogen bonding interactions [4] [5].

Molecular electrostatic potential mapping studies demonstrate that fluorinated aromatic compounds exhibit distinctive electrostatic patterns, with fluorine atoms creating regions of negative potential while simultaneously enhancing the positive sigma-hole potential on adjacent halogen atoms [5] [6]. For ethyl 2-amino-4-bromo-3,5-difluorobenzoate, density functional theory calculations using basis sets such as 6-311++G(d,p) reveal that the bromine atom exhibits a pronounced sigma-hole along the carbon-bromine bond axis [1] [2]. The strength of these halogen bonding interactions is directly correlated with the molecular electrostatic potential values, with more positive sigma-holes corresponding to stronger halogen bonds [2] [3].

Natural bond orbital analysis provides detailed information about the electronic structure and charge distribution within the molecule [7] [8]. The amino group at position 2 acts as an electron-donating substituent, while the bromine and fluorine atoms function as electron-withdrawing groups, creating a complex electronic environment that influences halogen bonding capabilities [7] [9]. Computational studies indicate that the presence of multiple electronegative substituents enhances the electrophilic character of the aromatic ring, thereby strengthening halogen bonding interactions [2] [9].

Table 1: Halogen Bonding Interaction Energies for Fluorinated Aromatic Systems

Halogen Bond DonorAcceptorBinding Energy (kcal/mol)Bond Distance (Å)
FBr···NCHHydrogen cyanide7.612.528
FBr···OCH₂Formaldehyde8.602.452
FI···NCHHydrogen cyanide9.452.613
FI···OCH₂Formaldehyde10.092.571

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly affected by halogen substitution patterns [7] [10]. The energy gap between these orbitals influences the molecule's reactivity and its ability to participate in halogen bonding interactions [10]. Computational studies demonstrate that the introduction of fluorine substituents typically increases the energy gap, while bromine substitution tends to decrease it, creating a balanced electronic environment in ethyl 2-amino-4-bromo-3,5-difluorobenzoate [9] [10].

Transition State Modeling for Electrophilic Aromatic Substitutions

Transition state modeling for electrophilic aromatic substitution reactions involving ethyl 2-amino-4-bromo-3,5-difluorobenzoate requires detailed analysis of the reaction pathway and intermediate structures [11] [12] [13]. Computational studies reveal that electrophilic aromatic substitution proceeds through a two-step mechanism, with the formation of a sigma-complex intermediate followed by deprotonation to restore aromaticity [11] [12]. The rate-determining step typically involves the formation of the sigma-complex, which disrupts the aromatic system and requires significant activation energy [11] [14].

Density functional theory calculations demonstrate that the presence of fluorine substituents at positions 3 and 5 significantly affects the activation barriers for electrophilic aromatic substitution [13] [14]. These electron-withdrawing substituents stabilize the sigma-complex intermediate through inductive effects, thereby lowering the activation energy for the rate-determining step [13] [14]. The amino group at position 2 acts as an activating substituent, increasing the electron density of the aromatic ring and facilitating electrophilic attack [11] [15].

Transition state structures for electrophilic aromatic substitution reactions can be characterized using intrinsic reaction coordinate calculations, which map the complete reaction pathway from reactants to products [13] [16]. These calculations reveal that the transition state structure closely resembles the sigma-complex intermediate, with partial bond formation between the electrophile and the aromatic carbon [12] [13]. The geometry of the transition state is influenced by the substituent pattern, with electron-withdrawing groups like fluorine and bromine affecting the degree of charge delocalization within the aromatic system [13] [14].

Table 2: Activation Energies for Electrophilic Aromatic Substitution Reactions

SubstrateElectrophileActivation Energy (kcal/mol)Reaction Rate Constant
Fluorinated benzeneBr₂15.21.2 × 10⁻³ s⁻¹
DifluorobenzeneCl₂18.63.4 × 10⁻⁴ s⁻¹
TrifluorobenzeneI₂21.38.7 × 10⁻⁵ s⁻¹

Computational analysis of regioselectivity in electrophilic aromatic substitution reveals that the position of attack is determined by the electronic properties of the aromatic ring [17] [14]. For ethyl 2-amino-4-bromo-3,5-difluorobenzoate, the amino group directs electrophilic substitution to the ortho and para positions relative to its location [11] [15]. However, the presence of fluorine substituents at positions 3 and 5 creates steric hindrance that may affect the regioselectivity of the reaction [15] [14].

The sigma-complex stability approach provides a quantitative method for predicting reactivity patterns in electrophilic aromatic substitution [18]. This computational approach correlates the stability of the sigma-complex intermediate with experimental reaction rates, achieving correlation coefficients ranging from 0.93 to 0.99 [18]. The method successfully predicts both global substrate reactivity and local positional selectivity in aromatic substitution reactions [18].

Solvent Effects on Nucleophilic Amination Processes

Solvent effects play a crucial role in nucleophilic amination processes involving ethyl 2-amino-4-bromo-3,5-difluorobenzoate, significantly influencing reaction rates, mechanisms, and product distributions [19] [20] [21]. Computational studies using solvation models demonstrate that solvent polarity and hydrogen bonding capability dramatically affect the energetics of nucleophilic aromatic substitution reactions [21] [22] [23]. The choice of solvent can alter the reaction mechanism from a concerted pathway to a stepwise process involving sigma-complex formation [20] [23].

Implicit solvation models such as the solvation model density approach provide accurate predictions of solvent effects on reaction barriers and thermodynamics [21] [24]. These calculations reveal that polar protic solvents like water and methanol stabilize charged intermediates through hydrogen bonding interactions, thereby lowering activation barriers for nucleophilic substitution [21] [22]. In contrast, aprotic solvents such as dimethyl sulfoxide and acetonitrile primarily affect the reaction through electrostatic interactions with the substrate and transition state [21] [23].

Kinetic isotope effect studies combined with computational analysis provide insights into the rate-determining step of nucleophilic aromatic substitution reactions in different solvents [20] [22]. For reactions involving fluorinated aromatic substrates, the leaving group fluorine kinetic isotope effect varies significantly with solvent choice, indicating changes in the reaction mechanism [20]. In tetrahydrofuran, the isotope effect is 1.0262, suggesting that fluoride departure is rate-limiting, while in acetonitrile, the effect is 0.9982, indicating that nucleophile addition is rate-determining [20].

Table 3: Solvent Effects on Nucleophilic Amination Reaction Rates

SolventDielectric ConstantRate Enhancement FactorActivation Energy (kcal/mol)
Water78.415.212.8
Methanol32.78.714.3
Acetonitrile37.56.215.1
Tetrahydrofuran7.62.118.4

Microsolvation studies reveal that explicit solvent molecules can participate directly in the reaction mechanism through hydrogen bonding with the nucleophile or leaving group [23] [24]. These interactions can significantly alter the Lewis basicity of the nucleophile, affecting its reactivity toward the aromatic substrate [23]. Strong solvation of the nucleophile tends to weaken its nucleophilic character, favoring less distortive reaction pathways [23].

Computational screening of large solvent sets using automated procedures provides a systematic approach to solvent optimization for nucleophilic amination reactions [21]. Studies utilizing all 179 solvents available in solvation model density calculations successfully predict reactivity trends and identify optimal solvents for specific transformations [21]. These approaches demonstrate that computational methods can effectively guide experimental solvent selection, potentially reducing the need for extensive experimental screening [21] [24].

Structural Analog Design for Retinoid X Receptor and Retinoic Acid Receptor Selective Binding

Ethyl 2-amino-4-bromo-3,5-difluorobenzoate represents a novel structural framework for developing retinoid receptor agonists with enhanced selectivity profiles. The compound's unique tri-halogenated substitution pattern, featuring bromine at position 4 and fluorine atoms at positions 3 and 5, positions it as a promising scaffold for retinoid X receptor selective ligand design [1] [2] [3].

Structural Design Principles

The design of retinoid receptor selective ligands relies on exploiting the subtle structural differences between retinoid X receptor and retinoic acid receptor binding pockets. Crystallographic studies have revealed that retinoid X receptors possess a more restrictive L-shaped binding pocket compared to the linear I-shaped pocket of retinoic acid receptors [4]. This architectural difference creates opportunities for selective ligand design through strategic halogenation patterns.

Research on halogenated analogs of bexarotene has demonstrated that substituting halogen atoms ortho to the carboxylic acid group significantly enhances retinoid X receptor binding affinity and selectivity [1] [2]. The periodic trend observed in these studies indicates that fluorine substitution provides the most favorable enhancement, with binding affinities improving by 20-40% compared to non-halogenated analogs [2] [3].

Electronic and Steric Considerations

The electronic properties of ethyl 2-amino-4-bromo-3,5-difluorobenzoate are particularly favorable for retinoid X receptor binding. The electron-withdrawing nature of the halogen substituents increases the electrophilicity of the aromatic ring, facilitating stronger interactions with the receptor binding pocket . Computational studies using density functional theory calculations have shown that the molecular electrostatic potential of halogenated aromatic compounds creates regions of enhanced positive charge that complement the electron-rich amino acid residues in the retinoid X receptor binding site .

The amino group at position 2 serves as an electron-donating substituent, creating a balanced electronic environment that may optimize binding affinity while maintaining selectivity . This electronic balance is crucial for achieving the desired pharmacological profile, as excessive electron withdrawal can lead to non-specific binding and reduced selectivity.

Binding Mode Predictions

Molecular modeling studies based on established retinoid X receptor crystal structures predict that ethyl 2-amino-4-bromo-3,5-difluorobenzoate would adopt a binding conformation similar to other halogenated retinoid analogs [6] [4]. The compound is expected to form key interactions with conserved amino acid residues in the retinoid X receptor binding pocket, including hydrogen bonding interactions with the carboxylate group and hydrophobic contacts with the halogenated aromatic ring.

The presence of multiple halogens creates opportunities for halogen bonding interactions, which have been shown to contribute significantly to binding affinity in fluorinated aromatic systems . These interactions, with binding energies ranging from 3.63 to 10.09 kilocalories per mole, provide additional stabilization of the ligand-receptor complex .

Structure-Activity Relationship Studies of Halogenated Aromatic Systems

The structure-activity relationships of halogenated aromatic compounds in retinoid receptor binding have been extensively studied, providing valuable insights for the development of ethyl 2-amino-4-bromo-3,5-difluorobenzoate analogs.

Halogen Substitution Patterns

Systematic studies of halogenated retinoid analogs have revealed distinct patterns of activity based on the nature, position, and number of halogen substituents [1] [2] [7]. The following structure-activity relationships have been established:

  • Fluorine Substitution: Fluorine atoms provide the most favorable enhancement of retinoid X receptor binding, with ortho-substituted fluorine showing particular benefit [2] [8]. The compact size and high electronegativity of fluorine allow for optimal fit within the receptor binding pocket while providing favorable electrostatic interactions.

  • Bromine Substitution: Bromine substitution generally enhances binding affinity, though to a lesser extent than fluorine [1] [2]. The larger size of bromine can create favorable van der Waals interactions with hydrophobic receptor residues, but may also introduce steric hindrance in some binding conformations.

  • Multiple Halogen Substitution: Compounds with multiple halogen substituents often exhibit enhanced binding affinity and selectivity compared to mono-halogenated analogs [1] [2]. The tri-halogenated pattern in ethyl 2-amino-4-bromo-3,5-difluorobenzoate represents an optimal balance of electronic effects and steric considerations.

Quantitative Structure-Activity Relationships

Analysis of binding affinity data for halogenated retinoid analogs reveals several quantitative relationships that inform the design of new compounds [9]:

  • Electronic Effects: Compounds with electron-withdrawing halogen substituents show enhanced binding affinity, with correlation coefficients of 0.85-0.93 between electronic parameters and binding constants [9].
  • Lipophilicity: Moderate increases in lipophilicity through halogenation generally correlate with improved binding affinity, though excessive lipophilicity can reduce selectivity [9].
  • Steric Parameters: The size and shape of halogen substituents influence binding affinity, with optimal substituent volumes falling within specific ranges for each receptor subtype [9].

Selectivity Determinants

The selectivity of halogenated aromatic compounds for retinoid X receptor versus retinoic acid receptor is influenced by several structural factors [10] [4]:

  • Binding Pocket Complementarity: The L-shaped retinoid X receptor binding pocket favors compounds with specific geometric arrangements of halogen substituents that complement the receptor topology [4].

  • Hydrogen Bonding Networks: The pattern of hydrogen bonding interactions differs between retinoid X receptor and retinoic acid receptor, with halogenated compounds often showing enhanced selectivity due to altered hydrogen bonding capabilities [10].

  • Hydrophobic Interactions: The distribution of hydrophobic and hydrophilic regions in halogenated compounds influences receptor selectivity, with certain patterns favoring retinoid X receptor binding [10].

Metabolic Stability Considerations

Halogenation significantly affects the metabolic stability of aromatic compounds, with important implications for drug development [11] [12]. Fluorinated compounds generally exhibit enhanced metabolic stability compared to their non-halogenated counterparts, while bromine substitution provides moderate stability enhancement [11] [12]. The combination of bromine and fluorine substitution in ethyl 2-amino-4-bromo-3,5-difluorobenzoate is expected to provide favorable metabolic properties while maintaining biological activity.

Mammalian Two-Hybrid Assay Validation of Receptor Dimerization

The mammalian two-hybrid assay system has emerged as a powerful tool for validating receptor dimerization and characterizing the effects of halogenated ligands on protein-protein interactions in retinoid signaling pathways [13] [14] [15].

Assay Methodology and Principles

The mammalian two-hybrid system employs chimeric proteins consisting of the GAL4 DNA-binding domain fused to one receptor and the VP16 transactivation domain fused to the partner receptor [13] [14]. Successful dimerization brings the DNA-binding and transactivation domains into proximity, leading to reporter gene activation that can be quantified as a measure of dimerization efficiency.

For retinoid receptor studies, typical experimental setups include:

  • GAL-RXR and VP16-RAR fusions for studying retinoid X receptor-retinoic acid receptor heterodimerization
  • GAL-RXR and VP16-RXR fusions for examining retinoid X receptor homodimerization
  • Control constructs to assess background activity and specificity

Validation of Halogenated Ligand Effects

Studies using mammalian two-hybrid assays have provided crucial validation of halogenated compound effects on receptor dimerization [1] [13] [14]:

Retinoid X Receptor Homodimerization

Halogenated retinoid X receptor agonists consistently enhance homodimerization in mammalian two-hybrid assays, with EC50 values typically ranging from 5-25 nM for the most potent compounds [1] [2]. The enhancement is particularly pronounced for compounds with fluorine substitution ortho to the carboxylic acid group, supporting the structure-activity relationships observed in binding studies.

Retinoid X Receptor-Retinoic Acid Receptor Heterodimerization

The effects of halogenated compounds on heterodimerization are more complex and depend on the specific receptor subtypes involved [13] [14]:

  • RXR-RARα interactions: Halogenated compounds generally stabilize heterodimerization, with EC50 values in the 10-50 nM range for active compounds [13]
  • RXR-RARβ interactions: Moderate enhancement is observed, with EC50 values typically in the 20-80 nM range [13]
  • RXR-RARγ interactions: Strong enhancement similar to RXR-RARα, with EC50 values in the 15-60 nM range [13]

Ligand-Dependent Dimerization Control

A key finding from mammalian two-hybrid studies is that halogenated compounds can modulate the ligand-dependence of receptor dimerization [15]. In the absence of ligand, receptor dimerization is typically weak or absent. However, treatment with halogenated retinoid X receptor agonists leads to dose-dependent enhancement of dimerization, with maximal effects observed at concentrations corresponding to receptor saturation.

Selectivity Validation

The mammalian two-hybrid system has been instrumental in validating the selectivity of halogenated compounds for specific receptor combinations [13] [14]. Key findings include:

  • Receptor Subtype Selectivity: Halogenated compounds often show preferential enhancement of specific receptor subtype combinations, with implications for therapeutic selectivity [13]

  • Ligand-Receptor Specificity: The system can distinguish between compounds that act as agonists, antagonists, or selective modulators of receptor dimerization [13]

  • Dose-Response Relationships: Detailed concentration-response studies provide quantitative measures of compound potency and efficacy in promoting receptor dimerization [13]

Mechanistic Insights

Mammalian two-hybrid studies have provided important mechanistic insights into how halogenated compounds influence receptor dimerization [14] [15]:

Conformational Stabilization

Halogenated ligands appear to stabilize receptor conformations that are favorable for dimerization, possibly through stabilization of the ligand-binding domain structure [15]. This effect is particularly pronounced for compounds with multiple halogen substituents, suggesting that the electronic effects of halogenation contribute to conformational stability.

Allosteric Modulation

Some halogenated compounds exhibit allosteric effects on receptor dimerization, influencing dimerization efficiency without directly competing with natural ligands [15]. This mechanism may be particularly relevant for compounds like ethyl 2-amino-4-bromo-3,5-difluorobenzoate, which possess unique structural features that may interact with allosteric sites on the receptor.

Cooperative Binding Effects

The mammalian two-hybrid system has revealed that halogenated compounds can exhibit cooperative binding effects, where the binding of one ligand molecule enhances the binding of additional ligands to the same or partner receptors [14]. This cooperativity contributes to the enhanced potency and selectivity observed with halogenated retinoid analogs.

Validation of Compound-Specific Effects

For ethyl 2-amino-4-bromo-3,5-difluorobenzoate, mammalian two-hybrid validation would be expected to demonstrate:

  • Enhanced RXR homodimerization with EC50 values in the 10-30 nM range based on structural similarity to other halogenated analogs
  • Selective enhancement of RXR-RAR heterodimerization with preferential effects on specific receptor subtype combinations
  • Ligand-dependent effects that can be reversed by competitive antagonists, confirming receptor-mediated mechanisms
  • Dose-dependent responses that correlate with binding affinity measurements from other assay systems

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

278.97065 g/mol

Monoisotopic Mass

278.97065 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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